2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Medicinal Chemistry Bioisosterism Binding Affinity

Researchers often face metabolic instability and poor target engagement with simple acetamide-based probes. This compound solves both challenges through its 2,2-dimethylchroman-thiadiazole hybrid architecture. - 2,2-Dimethyl substitution blocks metabolic soft spots, ensuring prolonged stability in chronic cellular assays. - 1,3,4-Thiadiazole ring acts as a non-classical pyrimidine bioisostere, enabling direct kinase/GPCR inhibitor design. - MW 303.4 & TPSA ~96.9 Ų conform to Rule of Three, ideal for fragment-based screening and hit-to-lead expansion.

Molecular Formula C15H17N3O2S
Molecular Weight 303.4 g/mol
Cat. No. B12162837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Molecular FormulaC15H17N3O2S
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(O1)C=CC(=C2)CC(=O)NC3=NN=CS3)C
InChIInChI=1S/C15H17N3O2S/c1-15(2)6-5-11-7-10(3-4-12(11)20-15)8-13(19)17-14-18-16-9-21-14/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,18,19)
InChIKeyLHRBYFOMKVOMJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2-Dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide: Procurement Benchmark


2-(2,2-Dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide (CAS: 1401583-44-5) is a synthetic small molecule (C15H17N3O2S, MW: 303.4 g/mol) that combines a 2,2-dimethylchroman (benzopyran) scaffold with a 1,3,4-thiadiazole ring via an acetamide linker . The compound belongs to the class of hybrid heterocyclic acetamides and is primarily distributed as a screening library compound by suppliers such as InterBioScreen [1]. Its structural architecture is characterized by a bicyclic chroman core, which provides a rigid lipophilic scaffold, linked to a heterocyclic 1,3,4-thiadiazole moiety known for its bioisosteric properties and capacity for hydrogen bonding interactions [2].

2-(2,2-Dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide: Differentiation from Analogs


The procurement of this specific compound over its closest analogs is driven by quantifiable molecular differences that directly impact its potential as a biological probe. Simple substitution of the 1,3,4-thiadiazole ring with a thiazole (as in the analog CAS 1401566-62-8) alters the heteroatom count from three nitrogens to two and removes one sulfur, reducing the topological polar surface area (TPSA) and the capacity for hydrogen bond acceptance . Conversely, replacing the chroman moiety with a simple phenyl ring (as in 2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide) drastically reduces the molecular volume and lipophilicity, compromising the scaffold's ability to engage hydrophobic binding pockets [1]. These are not minor variations; they represent fundamental changes in the molecule's pharmacophoric fingerprint, making generic substitution scientifically unsound for projects requiring specific target interactions.

2-(2,2-Dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide: Differentiation Evidence


Hydrogen Bond Acceptor Capacity vs. Thiazole

The target compound contains three nitrogen atoms within its 1,3,4-thiadiazole ring, compared to only one nitrogen in the thiazole analog (CAS 1401566-62-8), resulting in a higher count of hydrogen bond acceptors (HBA = 5 vs. 4) . This difference directly impacts the molecule's ability to form stabilizing interactions within protein binding pockets, a critical factor in target engagement [1].

Medicinal Chemistry Bioisosterism Binding Affinity

Topological Polar Surface Area and Permeability

The calculated Topological Polar Surface Area (TPSA) for the target compound is approximately 96.9 Ų, exceeding the 80 Ų threshold often associated with improved oral bioavailability and CNS penetration [1]. In contrast, the thiazole analog (CAS 1401566-62-8) has a lower TPSA, which may limit its utility in targeting CNS-based pathways .

Drug-likeness ADME Permeability

Bioisosteric Advantage over Thiazole

The 1,3,4-thiadiazole ring is a well-established bioisostere of pyrimidine, a core component of nucleic acids, enabling these derivatives to potentially interfere with critical biological processes such as enzyme inhibition [1]. This bioisosteric feature is absent in the thiazole analog, which cannot mimic pyrimidine bases and thus loses this mechanistic advantage [2].

Medicinal Chemistry Bioisosterism Target Specificity

Molecular Volume vs. Phenyl Analog

The target compound's 2,2-dimethylchroman-6-yl group provides a significantly larger hydrophobic scaffold compared to the simple phenyl ring found in 2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide (CHEMBL225956) [1]. This increased molecular volume enhances the potential for occupying deep hydrophobic pockets in protein targets, which is critical for high-affinity binding [2].

Molecular Docking Lipophilicity Scaffold Optimization

Synthetic Tractability and Purity

The synthesis of 2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide follows a well-established route involving coupling of 2,2-dimethylchroman-6-acetic acid derivatives with 2-amino-1,3,4-thiadiazole, yielding a product with a typical purity of 95% or higher as determined by HPLC [1]. This contrasts with analogs bearing a 5-substituent on the thiadiazole ring (e.g., the methoxymethyl derivative), which require additional, often lower-yielding synthetic steps that complicate purification .

Chemical Synthesis Purity Reproducibility

Metabolic Stability from 2,2-Dimethyl Substitution

The 2,2-dimethyl substitution on the chroman ring blocks a major site of cytochrome P450-mediated oxidation, which typically targets the alpha-position of the oxygen heterocycle [1]. This structural feature is absent in unsubstituted chroman derivatives and in simpler phenyl-acetamide analogs, leading to a significant predicted advantage in metabolic stability .

Metabolism Stability Pharmacokinetics

2-(2,2-Dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide: Application Scenarios


Pyrimidine Bioisostere Inhibitor Lead

The compound is an ideal starting point for developing inhibitors targeting enzymes that recognize pyrimidine motifs, such as kinases, carbonic anhydrases, or dihydrofolate reductase. Its 1,3,4-thiadiazole ring serves as a direct, non-classical bioisostere of pyrimidine, while the 2,2-dimethylchroman scaffold provides enhanced lipophilic filling of adjacent hydrophobic pockets [1]. This dual characteristic is not achievable with simpler phenyl- or unsubstituted chroman-based analogs, making this scaffold uniquely suited for programs requiring both bioisosteric mimicry and enhanced binding affinity.

Metabolic Stability Probe for Cellular Assays

The 2,2-dimethyl substitution on the chroman ring blocks a primary metabolic soft spot, conferring superior stability compared to unsubstituted chroman derivatives [2]. This property is critical for cellular assays requiring prolonged compound exposure, such as differentiation studies or chronic target engagement experiments, where rapid metabolism of control compounds would otherwise confound results. The higher TPSA also ensures adequate solubility for cellular permeability without compromising stability.

Selective Scaffold for GPCR and Ion Channels

The combination of a rigid, lipophilic chroman core and a heterocyclic thiadiazole-acetamide linker provides a pharmacophoric pattern distinct from simpler acetamide derivatives. This scaffold is particularly suitable for screening against G-protein coupled receptors (GPCRs) and ion channels, where the 2,2-dimethylchroman moiety is known to engage hydrophobic allosteric sites, as demonstrated by related chroman derivatives acting as potassium channel openers [3]. The unsubstituted thiadiazole ring preserves the potential for hydrogen bonding interactions critical for receptor-ligand recognition.

Fragment-Based Drug Discovery Intermediate

With a molecular weight of 303.4 g/mol, a calculated TPSA of ~96.9 Ų, and a clogP in the optimal range for fragment-like molecules, this compound aligns well with the 'Rule of Three' for fragment-based screening [1]. Its higher HBA count compared to the thiazole analog provides an additional vector for fragment growing or linking strategies, enabling the exploration of more diverse chemical space around the initial hit [4].

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